molecular formula C12H6BrClN2S B1305129 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline CAS No. 66078-66-8

2-(5-Bromo-2-thienyl)-3-chloroquinoxaline

Cat. No. B1305129
CAS RN: 66078-66-8
M. Wt: 325.61 g/mol
InChI Key: FCAARIDXUAAZLX-UHFFFAOYSA-N
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Description

The compound “2-(5-Bromo-2-thienyl)-pyridine” is a solid substance with a molecular formula of C9H6BrNS and a molecular weight of 240.12 . It’s closely related to the compound you’re asking about, but it lacks the chloroquinoxaline group.


Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-2-thienyl)-pyridine” includes a bromine atom attached to a thiophene ring, which is then attached to a pyridine ring .

Scientific Research Applications

Field: Organic Electronics

Application Summary

The compound “2-(5-bromothiophen-2-yl)acetonitrile” has been incorporated into materials for use in organic semiconductors , sensors , dye-sensitized solar cells , and organic solar cells .

Safety And Hazards

The safety data sheet for a related compound, “2-Acetyl-5-bromothiophene”, indicates that it may cause skin and eye irritation. Protective measures such as wearing gloves and eye protection, and washing thoroughly after handling, are recommended .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)-3-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2S/c13-10-6-5-9(17-10)11-12(14)16-8-4-2-1-3-7(8)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAARIDXUAAZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384302
Record name 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-thienyl)-3-chloroquinoxaline

CAS RN

66078-66-8
Record name 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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